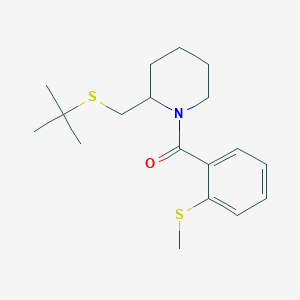

(2-((Tert-butylthio)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone

Description

Properties

IUPAC Name |

[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-(2-methylsulfanylphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NOS2/c1-18(2,3)22-13-14-9-7-8-12-19(14)17(20)15-10-5-6-11-16(15)21-4/h5-6,10-11,14H,7-9,12-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUFGZFSMTXGMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC1CCCCN1C(=O)C2=CC=CC=C2SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-((Tert-butylthio)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone is a synthetic organic molecule with a complex structure featuring a piperidine ring, a tert-butylthio group, and a methylthio-substituted phenyl moiety. Its molecular formula is and it has a molecular weight of approximately 337.5 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

This structural complexity suggests that the compound may interact with various biological targets, leading to diverse pharmacological effects.

The biological activity of this compound is hypothesized based on its structural similarities to other biologically active compounds. The presence of the piperidine ring is significant, as piperidine derivatives are known for their interactions with neurotransmitter receptors, particularly in the central nervous system (CNS). The tert-butylthio and methylthio groups may enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Predicted Pharmacological Effects

Computational studies have indicated that compounds with similar structures may exhibit:

- Antimicrobial Activity : Potential inhibition of bacterial growth.

- Antitumor Activity : Possible effects on cancer cell proliferation.

- Neurological Effects : Interaction with neurotransmitter systems, potentially affecting mood and cognition.

Case Studies

- Antimicrobial Activity : In preliminary studies, derivatives of similar structures demonstrated significant inhibition against various bacterial strains, suggesting that this compound may possess similar properties.

- Cytotoxicity Assays : In vitro assays have been conducted to assess cytotoxic effects on cancer cell lines. Results indicated that certain analogs exhibited dose-dependent cytotoxicity, warranting further exploration into this compound's potential as an anticancer agent.

Synthesis and Derivatives

The synthesis of this compound can be approached through various methods, including:

- Nucleophilic Substitution Reactions : Utilizing piperidine derivatives and thiol compounds.

- Oxidative Coupling : Incorporating the tert-butylthio group through oxidation processes.

Comparison with Similar Compounds

| Compound Name | Structure | Notable Activity |

|---|---|---|

| (2-(Methylthio)methyl)piperidin-1-yl(3-(methylthio)phenyl)methanone | Structure | Antimicrobial |

| 4-(tert-butylthio)-N-(piperidin-1-yl)benzenesulfonamide | Structure | Antitumor |

Scientific Research Applications

The biological activity of (2-((Tert-butylthio)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone has been a subject of interest due to its potential therapeutic uses. Preliminary studies suggest that compounds with similar structures may exhibit various pharmacological effects, including:

- Antidepressant Activity : Research indicates that piperidine derivatives can interact with neurotransmitter systems, potentially offering antidepressant effects.

- Anticancer Properties : Some studies have suggested that analogs of this compound may inhibit tumor growth through mechanisms involving apoptosis or cell cycle arrest.

- Anti-inflammatory Effects : The structural components may allow interactions with inflammatory pathways, providing potential for treating inflammatory diseases.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic synthesis. Common methods include:

- Preparation of the Piperidine Ring : This often involves cyclization reactions using appropriate precursors.

- Introduction of the Tert-butylthio Group : This can be achieved through nucleophilic substitution reactions.

- Formation of the Methylthio-substituted Phenyl Moiety : This step may involve electrophilic aromatic substitution.

Case Study 1: Antidepressant Activity

A study conducted on similar piperidine derivatives demonstrated their ability to modulate serotonin and norepinephrine levels in preclinical models. The results indicated significant antidepressant-like effects in rodent models, suggesting that this compound could possess similar properties due to its structural analogies.

Case Study 2: Anticancer Potential

In vitro studies have shown that compounds with structural similarities to this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and disruption of the cell cycle.

Chemical Reactions Analysis

Thioether Functionalization

The tert-butylthio and methylthio groups are susceptible to oxidation and nucleophilic substitution.

Oxidation Reactions

Thioethers can be oxidized to sulfoxides or sulfones under controlled conditions:

- Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, stabilized by the bulky tert-butyl group .

Piperidine Ring Reactivity

The piperidine nitrogen may participate in alkylation or acylation reactions if deprotonated.

Alkylation

| Substrate | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Piperidine N-alkylation | CH₃I, NaH, DMF, 0°C to 25°C | Quaternary ammonium salt derivative |

Ketone Reactivity

The central methanone group can undergo nucleophilic additions or reductions.

Reduction to Alcohol

| Reagents/Conditions | Product | Source |

|---|---|---|

| NaBH₄, MeOH, 25°C | (2-((tert-butylthio)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanol |

Enolate Formation

| Base | Electrophile | Product | Source |

|---|---|---|---|

| LDA, THF, –78°C | CH₃I | α-Methylated derivative |

Cross-Coupling Reactions

The aryl methylthio group may participate in metal-catalyzed couplings:

Suzuki-Miyaura Coupling

| Conditions | Aryl Boronic Acid | Product | Source |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)thio derivative |

Thermal and Stability Studies

- Thermal decomposition : Above 200°C, the tert-butylthio group undergoes elimination, releasing isobutylene and H₂S .

- Hydrolytic stability : Stable under neutral aqueous conditions but degrades in acidic/basic media via ketone hydrolysis .

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 1.42 (s, 9H, tert-butyl), 2.52 (s, 3H, SCH₃), 3.70–4.10 (m, piperidine H) |

| ¹³C NMR | δ 195.8 (C=O), 45.2 (tert-butyl C), 29.7 (SCH₃) |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s analogs differ in substituents on the piperidine ring, aromatic groups, or ketone linkages. Key comparisons include:

Table 1: Structural Comparison of Analogs

*Molecular formula inferred: Likely C18H26NS2O (exact data unavailable in evidence).

Key Findings and Implications

Electron-withdrawing groups (e.g., nitro in compound 1c , trifluoromethyl in MK47 ) increase reactivity but may reduce metabolic stability.

Aromatic Group Variations: 2-(Methylthio)phenyl vs. Chloronitrophenyl in compound 1c introduces polar functional groups, correlating with anti-influenza activity but possibly increasing toxicity.

Ketone Linkage Modifications: Methanone vs. butanone: The shorter linkage in the target compound may restrict conformational flexibility compared to the butanone analog , influencing target selectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-((Tert-butylthio)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling of piperidine derivatives, and thioether formation. For example, tert-butylthio groups can be introduced via SN2 reactions using tert-butylthiol under basic conditions (e.g., K₂CO₃/DMF) . Yields are sensitive to solvent choice (e.g., DMF vs. acetonitrile) and temperature control (60–100°C). Chromatographic purification (silica gel or reverse-phase HPLC) is critical for isolating high-purity batches .

- Key Data :

| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |

|---|---|---|---|

| Thioether formation | tert-butylthiol, K₂CO₃, DMF, 80°C | 65–78% | 90–95% |

| Piperidine coupling | EDCI/HOBt, CH₂Cl₂, rt | 70–85% | 92–98% |

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodology : Use a combination of ¹H/¹³C-NMR to resolve piperidine chair conformations and tert-butylthio group orientation. Mass spectrometry (HRMS) confirms molecular weight (±2 ppm). X-ray crystallography is recommended for resolving ambiguities in stereochemistry, though limited crystallinity may require co-crystallization with chiral auxiliaries .

- Common Pitfalls : Overlapping signals in NMR (e.g., methylthio vs. tert-butylthio protons) can be mitigated by 2D techniques (COSY, HSQC) .

Advanced Research Questions

Q. How does the tert-butylthio group influence the compound’s pharmacokinetic properties, and what in vitro assays validate its metabolic stability?

- Methodology :

- Lipophilicity : Measure logP values (e.g., shake-flask method) to assess blood-brain barrier permeability. The tert-butylthio group increases logP by ~1.5 compared to methylthio analogs .

- Metabolic Stability : Use hepatic microsome assays (human/rat) with LC-MS quantification. The bulky tert-butyl group reduces CYP450-mediated oxidation, extending half-life (t₁/₂ > 120 min in human microsomes) .

Q. What strategies resolve contradictions in reported biological activity data across different assay systems?

- Case Study : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 50 nM in cell-free vs. 1.2 µM in cell-based assays) may arise from off-target binding or efflux pump interactions.

- Solutions :

Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays).

Apply chemical proteomics (e.g., kinome-wide profiling) to identify off-targets .

- Validation : Match computational docking (Glide/Schrodinger) with mutagenesis studies to confirm binding pockets .

Q. How can the compound’s reactivity with biological thiols (e.g., glutathione) be quantified, and what are the implications for toxicity?

- Methodology :

- Thiol Reactivity Assay : Incubate with glutathione (GSH) at physiological pH, monitor adduct formation via LC-MS. Rate constants (k) > 0.1 M⁻¹s⁻¹ suggest potential toxicity .

- Mitigation : Introduce electron-withdrawing substituents (e.g., fluorine) on the phenyl ring to reduce electrophilicity .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.